2,4-Heptadienal

説明

2,4-Heptadienal has been reported in Camellia sinensis, Perilla frutescens, and other organisms with data available.

structure in first source

特性

IUPAC Name |

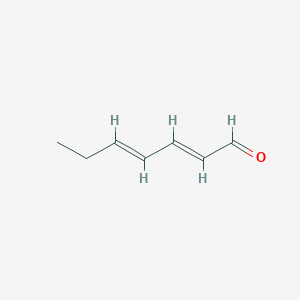

(2E,4E)-hepta-2,4-dienal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h3-7H,2H2,1H3/b4-3+,6-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SATICYYAWWYRAM-VNKDHWASSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC=CC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C=C/C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9064057, DTXSID60872846 |

Source

|

| Record name | 2,4-Heptadienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E,4E)-Hepta-2,4-dienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60872846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Slightly yellow liquid; fatty, green aroma |

Source

|

| Record name | (E,E)-2,4-Heptadienal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1170/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in fixed oils; Insoluble in water, soluble (in ethanol) |

Source

|

| Record name | (E,E)-2,4-Heptadienal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1170/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.822-0.828 |

Source

|

| Record name | (E,E)-2,4-Heptadienal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1170/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4313-03-5, 5910-85-0 |

Source

|

| Record name | (E,E)-2,4-Heptadienal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4313-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Heptadienal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004313035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Heptadienal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005910850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Heptadienal, (2E,4E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Heptadienal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Heptadienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E,4E)-Hepta-2,4-dienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60872846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E,4E)-hepta-2,4-dienal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.117 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hepta-2,4-dienal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.116 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-HEPTADIENAL, (2E,4E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VY79R3SU8X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Heptadienal: Chemical Structure, Properties, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Heptadienal, a volatile unsaturated aldehyde, is a molecule of significant interest across various scientific disciplines, including food science, chemical synthesis, and toxicology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and spectral characterization of this compound and its isomers. Furthermore, it delves into its biological activities, potential mechanisms of action, and established analytical protocols for its detection and quantification. This document is intended to serve as a valuable resource for researchers and professionals engaged in work involving this reactive carbonyl species.

Chemical Structure and Isomerism

This compound (C₇H₁₀O) is a seven-carbon aldehyde featuring a conjugated system of two carbon-carbon double bonds at positions 2 and 4.[1] This conjugated system is responsible for its characteristic chemical reactivity and spectral properties. The presence of two double bonds gives rise to four possible geometric isomers:

-

(E,E)-2,4-Heptadienal

-

(E,Z)-2,4-Heptadienal

-

(Z,E)-2,4-Heptadienal

-

(Z,Z)-2,4-Heptadienal

The (E,E)-isomer is often the most commonly encountered and studied form.[2]

Physicochemical and Organoleptic Properties

This compound is a colorless to pale yellow liquid with a characteristic sharp, pungent, and often described as fatty or green, odor.[2] It is sparingly soluble in water but soluble in organic solvents.[2] A summary of the key physicochemical properties of the (E,E)- and (E,Z)-isomers is presented in Table 1.

Table 1: Physicochemical Properties of this compound Isomers

| Property | (E,E)-2,4-Heptadienal | (E,Z)-2,4-Heptadienal | Reference(s) |

| Molecular Formula | C₇H₁₀O | C₇H₁₀O | [3] |

| Molecular Weight | 110.15 g/mol | 110.15 g/mol | [4] |

| CAS Number | 4313-03-5 | 4313-02-4 | [3][5] |

| Appearance | Colorless to pale yellow liquid | - | [2] |

| Boiling Point | 177-178 °C @ 760 mmHg | - | [6] |

| Flash Point | 65.6 °C | - | [7] |

| Density | ~0.881 g/mL at 25 °C | - | [7] |

| Refractive Index | ~1.534 at 20 °C | - | [7] |

| Solubility in Water | Sparingly soluble | - | [2] |

| Odor Profile | Fatty, green, pungent, fruity, citrus/melon with spice notes | - | [2][6] |

Synthesis of this compound Isomers

The synthesis of this compound isomers can be achieved through various organic reactions. Below are representative protocols for the synthesis of the (E,E) and (E,Z) isomers.

Experimental Protocol: Synthesis of (E,E)-2,4-Heptadienal via Aldol Condensation

This protocol is based on the general principles of aldol condensation for the synthesis of α,β-unsaturated aldehydes, analogous to the synthesis of (E,E)-2,4-nonadienal.[8]

Materials:

-

Pentanal

-

Acetaldehyde

-

Sodium hydroxide (NaOH) or other suitable base

-

Ethanol

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator, distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pentanal and a molar excess of acetaldehyde in ethanol.

-

Slowly add a catalytic amount of aqueous sodium hydroxide solution to the stirred mixture at a controlled temperature (e.g., 0-10 °C).

-

After the initial reaction, the mixture is gently heated to reflux for several hours to promote dehydration of the aldol adduct.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., HCl).

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with a saturated aqueous solution of ammonium chloride and brine.[8]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude (E,E)-2,4-heptadienal by vacuum distillation.

Experimental Protocol: Synthesis of (2E,4Z)-2,4-Heptadienal

This protocol is based on a published concise synthesis.[9]

Materials:

-

(Z)-2-Penten-1-ol

-

Activated manganese dioxide (MnO₂)

-

(Carboethoxymethylene)triphenylphosphorane

-

Benzoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

Procedure:

-

Oxidation of (Z)-2-Penten-1-ol: React commercially available (Z)-2-penten-1-ol with activated MnO₂ in a suitable solvent like dichloromethane to yield (Z)-2-pentenal.

-

Wittig Reaction: The resulting (Z)-2-pentenal is then reacted with (carboethoxymethylene)triphenylphosphorane in the presence of a catalytic amount of benzoic acid to form ethyl-(2E,4Z)-2,4-heptadienoate.[9]

-

Reduction to the Alcohol: The ethyl ester is subsequently reduced to (2E,4Z)-2,4-heptadien-1-ol using a reducing agent such as lithium aluminum hydride in an anhydrous etheral solvent.[9]

-

Partial Oxidation to the Aldehyde: The final step involves the partial oxidation of the alcohol to (2E,4Z)-2,4-heptadienal using activated MnO₂.[9] The reaction progress should be carefully monitored to avoid over-oxidation to the carboxylic acid.

-

Purification: The crude product is purified by column chromatography on silica gel.

Spectral Characterization

The structural elucidation of this compound isomers is typically achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure and stereochemistry of the isomers.

Table 2: Representative ¹H and ¹³C NMR Data for (E,E)-2,4-Heptadienal

| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 9.54 | d | 7.9 | H-1 (CHO) | |

| 6.13 | dd | 15.2, 7.9 | H-2 | |

| 7.10 | m | H-3 | ||

| 6.25 | m | H-4 | ||

| 5.95 | dt | 15.0, 7.0 | H-5 | |

| 2.25 | q | 7.4 | H-6 (CH₂) | |

| 1.08 | t | 7.4 | H-7 (CH₃) | |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment | ||

| 193.8 | C-1 (CHO) | |||

| 130.5 | C-2 | |||

| 152.8 | C-3 | |||

| 129.1 | C-4 | |||

| 147.5 | C-5 | |||

| 25.8 | C-6 | |||

| 13.0 | C-7 |

Note: NMR data can vary slightly depending on the solvent and instrument used. Data presented here is representative and should be cross-referenced with database entries for confirmation.

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) of this compound typically shows a molecular ion peak (M⁺) at m/z 110. The fragmentation pattern is characteristic of unsaturated aldehydes and can provide valuable structural information.

Table 3: Major Fragments in the Mass Spectrum of (E,E)-2,4-Heptadienal

| m/z | Relative Intensity | Possible Fragment Ion |

| 110 | Moderate | [C₇H₁₀O]⁺ (Molecular Ion) |

| 81 | High | [M - CHO]⁺ |

| 67 | High | [C₅H₇]⁺ |

| 53 | Moderate | [C₄H₅]⁺ |

| 41 | High | [C₃H₅]⁺ |

| 39 | High | [C₃H₃]⁺ |

Note: Relative intensities are approximate and can vary between instruments.

Biological Activity and Potential Mechanisms of Action

This compound is a known lipid peroxidation product and its presence is often associated with oxidative stress.[10] As an α,β-unsaturated aldehyde, it is an electrophilic species that can react with biological nucleophiles, such as the thiol groups of cysteine residues in proteins.[11]

While specific signaling pathways for this compound are not extensively characterized, its mechanism of toxicity is likely to be similar to other well-studied α,β-unsaturated aldehydes like 4-hydroxy-2-nonenal (HNE). These aldehydes are known to modulate various signaling pathways involved in cellular stress responses, inflammation, and apoptosis.[12]

Analytical Methodologies

The quantification of this compound, particularly in complex matrices such as food and biological samples, often relies on chromatographic techniques coupled with mass spectrometry. Headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS) is a widely used method for the analysis of volatile and semi-volatile compounds like this compound.

Experimental Workflow: HS-SPME-GC-MS Analysis of this compound

This workflow outlines the general steps for the quantitative analysis of this compound in a solid or liquid matrix.

Safety and Handling

This compound is a reactive and potentially hazardous chemical. It is harmful if swallowed and toxic in contact with skin.[4] It can cause skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a multifaceted molecule with important implications in various fields of research. Its conjugated diene-aldehyde structure dictates its chemical reactivity, spectral properties, and biological activity. This guide has provided a comprehensive overview of its key characteristics, including synthesis and analytical methods, to aid researchers in their scientific endeavors. Further investigation into the specific biological targets and signaling pathways of this compound will be crucial for a more complete understanding of its physiological and toxicological roles.

References

- 1. (E,E)-2,4-Hexadienal(142-83-6) 1H NMR spectrum [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. This compound, (E,E)- [webbook.nist.gov]

- 4. This compound | C7H10O | CID 5283321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (E,Z)-2,4-Heptadienal [webbook.nist.gov]

- 6. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 7. (E,E)-2,4-heptadienal, 4313-03-5 [thegoodscentscompany.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Electrophilic Aldehyde 4-Hydroxy-2-Nonenal Mediated Signaling and Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

The Imperative of Off-Notes: A Technical Guide to 2,4-Heptadienal in Food

For Researchers, Scientists, and Drug Development Professionals

(E,E)-2,4-Heptadienal, a volatile unsaturated aldehyde, is a significant, albeit often unwelcome, contributor to the aroma profile of numerous food products. Arising from the oxidative degradation of polyunsaturated fatty acids, its presence is a key indicator of lipid peroxidation, a critical process in food science that influences flavor, shelf-life, and potentially, consumer health. This technical guide provides an in-depth exploration of the natural sources of 2,4-Heptadienal in the food matrix, its formation pathways, and detailed analytical methodologies for its quantification.

Natural Occurrence of this compound in the Food Supply

This compound is ubiquitously found in a wide array of food items, a testament to the prevalence of lipid oxidation. Its concentration can vary significantly depending on the food's composition, processing, and storage conditions. Generally, foods rich in linoleic and linolenic acids are more prone to the formation of this aldehyde.

The compound has been detected in fruits, vegetables, meats, and processed foods. For instance, it is a known volatile component in tomatoes, olives, and tea.[1] In the realm of animal products, it has been identified in cooked chicken, beef, and boiled mutton.[1] The processing of foods, particularly through heating, can significantly increase the concentration of this compound. This is evident in products like fried foods and heated cooking oils, where the high temperatures accelerate lipid oxidation.[2]

Quantitative Data on this compound in Food

The following table summarizes the reported concentrations of this compound in various food matrices. It is important to note that these values can be influenced by factors such as the specific cultivar, processing methods, and analytical techniques used.

| Food Category | Food Item | Concentration Range (mg/kg) | Reference(s) |

| Fruits & Vegetables | Tomatoes | 0.186 - 0.282 | [1] |

| Olives | Detected | [1] | |

| Apricots | 0 - 0.2 | [1] | |

| Kiwi Fruit | 0.0004 | [1] | |

| Meat & Poultry | Chicken (cooked) | 0.2 | [1] |

| Beef (cooked) | Detected | [1] | |

| Mutton (boiled) | Detected | [1] | |

| Grilled Beef (pasture-fed) | Higher than concentrate-fed | [3] | |

| Fish & Seafood | Fish | 0.03 | [1] |

| Caviar | Detected | [1] | |

| Salmon Oil (auto-oxidized) | Detected | [1] | |

| Processed Foods | Wheaten Bread | Detected | [1] |

| Russian Cheeses | Detected | [1] | |

| Roasted Peanuts | 0.001 - 0.003 | [1] | |

| Tea (solar-dried) | 2 - 4 | [1] | |

| French Fries (fried in LO) | Detected | [4] | |

| Edible Oils | Heated Cooking Oils | Detected | [2] |

Formation Pathway of this compound

The primary route for the formation of this compound in food is through the auto-oxidation of polyunsaturated fatty acids, particularly linolenic acid. The process is a free-radical chain reaction initiated by factors such as heat, light, and the presence of metal ions. The pathway involves the formation of hydroperoxides, which are unstable and subsequently decompose into a variety of volatile compounds, including aldehydes like this compound.

Experimental Protocols for the Analysis of this compound

Accurate quantification of this compound in complex food matrices requires robust analytical methodologies. The two most common techniques employed are Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection after derivatization.

Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This method is highly suitable for the analysis of volatile and semi-volatile compounds, like this compound, in the headspace of a food sample.

1. Sample Preparation:

-

Weigh a representative portion of the homogenized food sample (e.g., 1-5 g) into a headspace vial (e.g., 20 mL). For solid samples, grinding or blending may be necessary to increase the surface area.

-

Addition of a saturated salt solution (e.g., NaCl) can be used to increase the volatility of the analytes.[5]

-

Add an appropriate internal standard (e.g., 4-methyl-2-pentanol) for quantification.[6]

2. HS-SPME Procedure:

-

Place the vial in a temperature-controlled autosampler.

-

Equilibrate the sample at a specific temperature (e.g., 40-70°C) for a defined period (e.g., 10-60 minutes) to allow volatiles to partition into the headspace.[6][7]

-

Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a set extraction time (e.g., 20-60 minutes).[5][7]

3. GC-MS Analysis:

-

Thermally desorb the extracted analytes from the SPME fiber in the heated injection port of the gas chromatograph (e.g., 250°C for 4-5 minutes) in splitless mode.[6][7]

-

Separate the volatile compounds on a suitable capillary column (e.g., DB-WAXETR).[8]

-

Set the oven temperature program to achieve optimal separation (e.g., initial temperature of 40°C held for 10 min, then ramped to 200°C).[6]

-

Identify and quantify this compound using a mass spectrometer by comparing its mass spectrum and retention time with that of an authentic standard.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the analysis of aldehydes after derivatization with 2,4-dinitrophenylhydrazine (DNPH), which converts them into stable, UV-active hydrazones.

1. Sample Preparation and Extraction:

-

Homogenize the food sample.

-

Extract the lipids and aldehydes using a suitable solvent system (e.g., acetonitrile).[9][10] An extraction can be performed multiple times to ensure complete recovery.[9][10]

2. Derivatization:

-

To the extract, add a solution of 2,4-dinitrophenylhydrazine in an acidic medium (e.g., acetonitrile with a small amount of strong acid).

-

Incubate the mixture at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 30 minutes) to allow for the complete formation of the DNPH-aldehyde adducts.[9][10]

3. HPLC Analysis:

-

Inject an aliquot of the derivatized sample into a reversed-phase HPLC system.

-

Separate the DNPH-hydrazones using a C18 column with a suitable mobile phase gradient (e.g., a mixture of water and acetonitrile).

-

Detect the this compound-DNPH derivative using a UV detector at a wavelength where the hydrazone exhibits maximum absorbance (typically around 360-380 nm).

-

Quantify the compound by comparing its peak area to a calibration curve prepared with a this compound-DNPH standard.

Conclusion

The presence and concentration of this compound serve as a critical marker for lipid oxidation in a diverse range of food products. For researchers, scientists, and professionals in drug development, understanding its natural sources and formation pathways is essential for developing strategies to control its formation, thereby improving food quality and safety. The detailed analytical protocols provided herein offer robust methodologies for the accurate quantification of this important volatile compound, enabling further research into its impact on food chemistry and human health.

References

- 1. researchgate.net [researchgate.net]

- 2. Formation of the mutagenic DNA lesion 1,N2-ethenoguanine induced by heated cooking oil and identification of causative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gas chromatographic-olfactometric aroma profile and quantitative analysis of volatile carbonyls of grilled beef from different finishing feed systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 6. Method for the analysis of volatile compounds in virgin olive oil by SPME-GC-MS or SPME-GC-FID - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]

- 8. zaguan.unizar.es [zaguan.unizar.es]

- 9. Determination of 2,4-decadienal in edible oils using reversed-phase liquid chromatography and its application as an alternative indicator of lipid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

2,4-Heptadienal CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Heptadienal, an unsaturated aldehyde of interest in various scientific disciplines. The document details its chemical identity, physicochemical properties, and toxicological data. Furthermore, it outlines general experimental protocols for its synthesis and analysis, and visualizes its natural formation pathway and synthetic routes. This guide is intended to be a valuable resource for professionals in research, science, and drug development.

Chemical Identity and Properties

This compound is a volatile organic compound that exists as several stereoisomers. The most common is the (2E,4E) isomer. It is recognized for its characteristic fatty, green, and citrus-like aroma.[1]

Molecular and CAS Information

The molecular formula and CAS Registry Number are fundamental identifiers for this compound. Several CAS numbers exist for its various stereoisomers.

| Identifier | Value |

| Molecular Formula | C7H10O |

| Molecular Weight | 110.15 g/mol [2] |

| CAS Number (trans,trans) | 4313-03-5[3] |

| CAS Number (mixed isomers) | 5910-85-0[4] |

| IUPAC Name | (2E,4E)-hepta-2,4-dienal[5] |

Physicochemical Properties

A summary of the key physical and chemical properties of (2E,4E)-2,4-Heptadienal is presented below.

| Property | Value | Source |

| Appearance | Slightly yellow liquid | [1] |

| Boiling Point | 84-84.5 °C | Sigma-Aldrich |

| Density | 0.881 g/mL at 25 °C | Sigma-Aldrich |

| Refractive Index | 1.534 at 20 °C | Sigma-Aldrich |

| Flash Point | 62 °C (closed cup) | Sigma-Aldrich |

| Solubility | Insoluble in water; soluble in fixed oils and ethanol.[1] | PubChem[1] |

Toxicological Data

The toxicological profile of this compound is crucial for its safe handling and for understanding its potential biological effects.

| Metric | Value | Species | Source |

| Oral LD50 | 1150 mg/kg | Rat | [4] |

| Dermal LD50 | 313 mg/kg | Rabbit | [4] |

| Dermal LD50 | > 5000 mg/kg | Guinea Pig | [4] |

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis and analysis of this compound. These are intended as a starting point for laboratory work and may require optimization.

Synthesis of this compound

Two common methods for the synthesis of α,β-unsaturated aldehydes like this compound are the Aldol Condensation and the Wittig Reaction.

3.1.1. Aldol Condensation

This method involves the reaction of two smaller aldehydes. For this compound, this could be a crossed aldol condensation between propanal and crotonaldehyde.

Materials:

-

Propanal

-

Crotonaldehyde

-

Sodium hydroxide solution (e.g., 10%)

-

Ethanol

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve propanal in ethanol.

-

Cool the flask in an ice bath.

-

Slowly add the sodium hydroxide solution to the stirred mixture.

-

Add crotonaldehyde dropwise to the reaction mixture.

-

Allow the mixture to stir at room temperature for several hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography.

3.1.2. Wittig Reaction

The Wittig reaction provides excellent control over the formation of the double bonds. This would involve the reaction of a phosphorus ylide with an appropriate aldehyde.

Materials:

-

Triphenylphosphine

-

An appropriate alkyl halide (e.g., 1-bromopropane)

-

A strong base (e.g., n-butyllithium)

-

An α,β-unsaturated aldehyde (e.g., acrolein)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for air-sensitive reactions

Procedure:

-

Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend the phosphonium salt (prepared from triphenylphosphine and the alkyl halide) in anhydrous THF.

-

Cool the suspension to a low temperature (e.g., -78 °C or 0 °C) and add the strong base dropwise to form the ylide.

-

Reaction with Aldehyde: To the ylide solution, add a solution of the α,β-unsaturated aldehyde in anhydrous THF dropwise at the same low temperature.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Analysis of this compound by HS-SPME-GC-MS

Headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of volatile compounds like this compound in various matrices, such as food samples.

Materials and Equipment:

-

SPME fiber (e.g., DVB/CAR/PDMS)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

-

20 mL headspace vials with septa

-

Homogenizer

-

Sodium chloride

-

Internal standard (e.g., 2-methyl-3-heptanone)

Procedure:

-

Sample Preparation: Homogenize a known amount of the sample with a saturated sodium chloride solution to improve the release of volatile compounds.

-

Transfer the homogenized sample to a headspace vial.

-

Add a known amount of the internal standard.

-

Seal the vial tightly.

-

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period and at a controlled temperature to allow for the adsorption of volatile compounds.

-

Desorption and Analysis: Retract the fiber and immediately insert it into the heated injection port of the GC-MS system, where the adsorbed compounds are desorbed and transferred to the GC column.

-

GC-MS Analysis: Program the GC oven temperature to separate the compounds. The mass spectrometer is used for the identification and quantification of this compound based on its mass spectrum and retention time.

Visualizations

The following diagrams illustrate the formation pathway and synthetic workflows for this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2,4-Heptadienal Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of the (E,E) and (E,Z) isomers of 2,4-heptadienal. This document summarizes key quantitative data, outlines detailed experimental protocols for their synthesis and characterization, and explores their involvement in relevant biological signaling pathways.

Physical and Chemical Properties

This compound (C₇H₁₀O) is an unsaturated aldehyde that exists as different geometric isomers due to the presence of two carbon-carbon double bonds. The most common isomers are (2E,4E)-2,4-heptadienal and (2E,4Z)-2,4-heptadienal. These isomers exhibit distinct physical and chemical properties, which are crucial for their identification, separation, and application in research and development.

Table 1: Physical Properties of this compound Isomers

| Property | (E,E)-2,4-Heptadienal | (E,Z)-2,4-Heptadienal |

| CAS Number | 4313-03-5[1] | 4313-02-4[2] |

| Molecular Weight | 110.15 g/mol [3] | 110.15 g/mol |

| Appearance | Colorless to pale yellow liquid[3] | Not explicitly stated, likely similar to (E,E) isomer |

| Boiling Point | 177-178 °C at 760 mmHg (estimated) | 177-178 °C at 760 mmHg (estimated)[2] |

| 84-84.5 °C (lit.) | ||

| Density | 0.881 g/mL at 25 °C (lit.) | Not explicitly stated |

| Refractive Index | n20/D 1.534 (lit.) | Not explicitly stated |

| Vapor Pressure | 1.044 mmHg at 25 °C (estimated) | 1.040 mmHg at 25 °C (estimated)[2] |

| Flash Point | 62 °C (closed cup) | Not explicitly stated |

| Solubility | Soluble in alcohol and fixed oils; insoluble in water.[3] | Soluble in alcohol; sparingly soluble in water (2805 mg/L at 25 °C estimated).[2] |

| logP (o/w) | 1.891 (estimated) | 1.589 (estimated)[2] |

Experimental Protocols

Stereoselective Synthesis

The stereoselective synthesis of this compound isomers can be achieved through various established synthetic routes. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are particularly useful for controlling the geometry of the newly formed double bonds.

2.1.1. Synthesis of (E,E)-2,4-Heptadienal via Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons reaction offers a reliable method for the synthesis of (E)-alkenes. This protocol describes a plausible pathway for the synthesis of (E,E)-2,4-heptadienal.

-

Step 1: Preparation of the Phosphonate Reagent. The synthesis begins with the Arbuzov reaction between an appropriate alkyl halide and a trialkyl phosphite to form the phosphonate ylide precursor.

-

Step 2: Ylide Formation. The phosphonate is then deprotonated using a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (THF) to generate the stabilized carbanion.

-

Step 3: Olefination Reaction. The resulting phosphonate carbanion is reacted with crotonaldehyde ((E)-but-2-enal). The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Step 4: Work-up and Purification. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield (E,E)-2,4-heptadienal.

Caption: Horner-Wadsworth-Emmons synthesis of (E,E)-2,4-Heptadienal.

2.1.2. Synthesis of (E,Z)-2,4-Heptadienal

A concise synthesis of (2E,4Z)-2,4-heptadienal has been reported starting from commercially available (Z)-2-penten-1-ol.[4]

-

Step 1: (Z)-2-penten-1-ol is oxidized with activated MnO₂.

-

Step 2: The resulting aldehyde is then reacted with (carboethoxymethylene)triphenylphosphorane (a Wittig reagent) in the presence of benzoic acid as a catalyst to form ethyl-(2E,4Z)-2,4-heptadienoate.

-

Step 3: The ester is subsequently reduced with LiAlH₄ to yield (2E,4Z)-2,4-heptadien-1-ol.

-

Step 4: Finally, the alcohol is partially oxidized with MnO₂ to afford (2E,4Z)-2,4-heptadienal.[4]

Purification of Isomers

The separation of (E,E) and (E,Z) isomers of this compound can be challenging due to their similar physical properties. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are effective techniques for their separation.

-

Preparative HPLC: A reversed-phase C18 column can be used with a mobile phase gradient of water and acetonitrile or methanol. The separation is based on the slight differences in polarity and hydrophobicity between the isomers. Fractions are collected and the solvent is removed to yield the purified isomers.

-

Gas Chromatography (GC): For analytical and small-scale preparative separation, capillary GC with a polar stationary phase can provide high resolution.

Characterization

The structural confirmation and purity assessment of the synthesized isomers are typically performed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for determining the stereochemistry of the double bonds. The coupling constants (J-values) of the olefinic protons in the ¹H NMR spectrum can distinguish between E and Z configurations.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers, confirming their elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups, such as the aldehyde (C=O stretch around 1680 cm⁻¹) and the carbon-carbon double bonds (C=C stretch around 1640 cm⁻¹).

Biological Significance and Signaling Pathways

This compound, along with other α,β-unsaturated aldehydes, is a known product of lipid peroxidation of n-3 polyunsaturated fatty acids. These aldehydes are highly reactive and have been implicated in cellular stress and various disease pathologies. Their reactivity stems from their ability to form adducts with cellular nucleophiles, such as proteins and DNA.

Lipid Peroxidation and NF-κB Signaling

Lipid peroxidation products, including this compound, can act as signaling molecules that modulate inflammatory pathways. One of the key pathways affected is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a central role in regulating immune and inflammatory responses.

The accumulation of reactive aldehydes can lead to oxidative stress, which is a known activator of the NF-κB pathway. This activation can lead to the transcription of pro-inflammatory genes, contributing to the pathogenesis of various inflammatory diseases. Therefore, understanding the interaction of this compound isomers with the NF-κB pathway is of significant interest to drug development professionals seeking to modulate inflammatory processes.

Caption: Role of this compound in NF-κB Signaling Pathway Activation.

References

Spectroscopic and Analytical Profile of (E,E)-2,4-Heptadienal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for (E,E)-2,4-heptadienal. The information is intended to support research, quality control, and development activities involving this compound. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols are provided for key analytical techniques.

Spectroscopic Data

The following sections summarize the key spectroscopic data for (E,E)-2,4-heptadienal, a conjugated aldehyde with the molecular formula C₇H₁₀O.[1] This data is crucial for the identification and characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

¹H NMR Spectral Data

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 | 9.5 - 9.6 | d | ~7.5 - 8.0 |

| H2 | 6.1 - 6.2 | dd | ~15.0, ~7.5 - 8.0 |

| H3 | 6.3 - 6.4 | m | |

| H4 | 6.0 - 6.1 | m | |

| H5 | 2.2 - 2.3 | m | |

| H6 | 1.0 - 1.1 | t | ~7.5 |

| H7 | 0.9 - 1.0 | t | ~7.5 |

Note: The chemical shifts for vinylic protons (H2, H3, H4) can be complex due to second-order effects. The aldehyde proton (H1) is characteristically found far downfield. Protons on the carbon adjacent to the carbonyl group (alpha-protons) typically appear in the 2.0-2.5 ppm range.[2][3][4]

¹³C NMR Spectral Data

| Carbon | Chemical Shift (ppm) |

| C1 (CHO) | 193 - 194 |

| C2 | 130 - 131 |

| C3 | 150 - 151 |

| C4 | 128 - 129 |

| C5 | 145 - 146 |

| C6 | 25 - 26 |

| C7 | 13 - 14 |

Note: The carbonyl carbon (C1) of aldehydes and ketones characteristically appears in the 190-215 ppm range in ¹³C NMR spectra.[4]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The data below corresponds to Attenuated Total Reflectance (ATR) IR spectroscopy.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Medium | C-H stretch (alkane) |

| ~2870 | Medium | C-H stretch (alkane) |

| ~2720 | Weak | C-H stretch (aldehyde) |

| ~1685 | Strong | C=O stretch (conjugated aldehyde) |

| ~1640 | Medium | C=C stretch |

| ~980 | Strong | =C-H bend (trans) |

Note: The strong absorption around 1685 cm⁻¹ is characteristic of a conjugated carbonyl group. The weak band around 2720 cm⁻¹ is a hallmark of the aldehyde C-H stretch.[2][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, enabling the determination of its molecular weight and structural features. The data below is for Electron Ionization (EI) mass spectrometry.

| m/z | Relative Intensity (%) | Assignment |

| 110 | 25 | [M]⁺ (Molecular ion) |

| 81 | 100 | [M - CHO]⁺ |

| 67 | 40 | |

| 53 | 65 | |

| 41 | 80 | |

| 39 | 70 |

Note: The molecular ion peak is observed at m/z 110. The base peak at m/z 81 corresponds to the loss of the formyl group (-CHO).

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the analysis of 2,4-heptadienal are provided below.

NMR Spectroscopy Protocol

Sample Preparation:

-

Weigh approximately 5-10 mg of purified (E,E)-2,4-heptadienal.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

-

Ensure the sample is fully dissolved. If necessary, gently vortex the tube.

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher

-

Pulse Program: Standard single-pulse experiment

-

Spectral Width: -2 to 12 ppm

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Temperature: 298 K

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher

-

Pulse Program: Standard proton-decoupled experiment

-

Spectral Width: 0 to 220 ppm

-

Number of Scans: 1024 or more, depending on concentration

-

Relaxation Delay: 2-5 seconds

-

Temperature: 298 K

Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

ATR-IR Spectroscopy Protocol

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a single drop of liquid (E,E)-2,4-heptadienal directly onto the center of the ATR crystal.

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly with a suitable solvent after the measurement.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Sample Preparation:

-

Prepare a stock solution of (E,E)-2,4-heptadienal in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Prepare a series of calibration standards by diluting the stock solution to the desired concentrations.

-

For unknown samples, dissolve a known weight of the sample in the chosen solvent.

GC-MS Parameters:

-

GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless or split, depending on the sample concentration.

-

Oven Temperature Program:

-

Initial temperature: 40-50 °C, hold for 1-2 minutes.

-

Ramp: Increase at a rate of 10-20 °C/min to a final temperature of 250-280 °C.

-

Hold at the final temperature for 5-10 minutes.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time by comparing it with the standard.

-

Confirm the identity by comparing the acquired mass spectrum with a reference spectrum from a library (e.g., NIST).

-

Quantify the analyte using the calibration curve generated from the standards.

Workflow Visualization

The following diagram illustrates a typical synthetic workflow for the preparation of (E,E)-2,4-heptadienal.

Caption: Synthesis workflow for (E,E)-2,4-Heptadienal via Aldol Condensation.

References

An In-Depth Technical Guide to the Biological Activity of 2,4-Heptadienal

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Heptadienal, a reactive α,β-unsaturated aldehyde, is a significant product of lipid peroxidation of n-3 polyunsaturated fatty acids. Its presence in biological systems is indicative of oxidative stress and has been associated with a range of cellular and physiological effects. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its cytotoxic, genotoxic, and signaling pathway-modulating properties. This document is intended to serve as a valuable resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development.

Core Biological Activities

The biological effects of this compound are multifaceted, stemming from its high reactivity towards cellular nucleophiles such as proteins and DNA. The following sections detail the key observed activities and the underlying molecular mechanisms.

Cytotoxicity

This compound exhibits cytotoxic effects across various cell types. This toxicity is primarily attributed to its ability to induce oxidative stress, disrupt cellular membranes, and form adducts with essential biomolecules.

Quantitative Cytotoxicity Data:

While specific IC50 values for this compound are not extensively reported in the literature for a wide range of cell lines, data for the closely related aldehyde, 2,4-hexadienal, provides valuable insight into its potential cytotoxic potency. 2,4-Hexadienal induced 100% cytotoxicity in murine ascites sarcoma BP8 cells at concentrations of 0.1 and 1.0 mM, with nearly 50% cytotoxicity observed at 0.01 mM[1]. Furthermore, a 20% increase in membrane permeability was observed in human lung fibroblasts incubated with 25 mM 2,4-hexadienal for 30 minutes[1].

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a general method for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Target cell line (e.g., HepG2, HaCaT, Caco-2)

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the overnight culture medium from the cells and replace it with 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Experimental Workflow for Cytotoxicity Assessment

Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.

Lipid Peroxidation and Protein Carbonylation

As a product of lipid peroxidation, this compound can also contribute to and be an indicator of this process. It can react with cellular components, leading to the formation of protein carbonyls, a marker of oxidative protein damage.

Experimental Protocol: Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This protocol measures malondialdehyde (MDA), a major secondary product of lipid peroxidation.

Materials:

-

Cell or tissue homogenates treated with this compound

-

Thiobarbituric acid (TBA) solution

-

Trichloroacetic acid (TCA)

-

Butylated hydroxytoluene (BHT)

-

MDA standard

-

Spectrophotometer or fluorescence plate reader

Procedure:

-

Homogenize cells or tissues in a suitable buffer containing BHT to prevent further oxidation.

-

To 100 µL of the homogenate, add 500 µL of TBA/TCA solution.

-

Incubate the mixture at 95°C for 60 minutes.

-

Cool the samples on ice and centrifuge to pellet any precipitate.

-

Measure the absorbance of the supernatant at 532 nm or fluorescence at Ex/Em = 530/550 nm.

-

Quantify the amount of MDA by comparing the absorbance/fluorescence to a standard curve generated with known concentrations of MDA.

-

Normalize the results to the protein concentration of the sample.

Experimental Protocol: DNPH Assay for Protein Carbonylation

This method quantifies the level of protein carbonyl groups.

Materials:

-

Cell or tissue lysates treated with this compound

-

2,4-Dinitrophenylhydrazine (DNPH) in HCl

-

Trichloroacetic acid (TCA)

-

Guanidine hydrochloride

-

Spectrophotometer

Procedure:

-

Lyse cells or homogenize tissues and determine the protein concentration.

-

Incubate an aliquot of the protein sample with DNPH solution. A parallel sample is incubated with HCl alone as a control.

-

Precipitate the proteins by adding TCA and centrifuge to collect the protein pellet.

-

Wash the pellet multiple times with ethanol:ethyl acetate to remove excess DNPH.

-

Resuspend the protein pellet in guanidine hydrochloride solution.

-

Measure the absorbance of the DNPH-derivatized proteins at 370 nm.

-

Calculate the carbonyl content using the molar extinction coefficient of DNPH (22,000 M⁻¹cm⁻¹).

-

Normalize the results to the protein concentration of the sample.

Genotoxicity

This compound has been shown to be genotoxic, primarily through the formation of DNA adducts. Its reactive aldehyde group can covalently bind to DNA bases, leading to mutations if not repaired. Studies have shown that this compound can induce the formation of 1,N²-ethenoguanine, a mutagenic DNA lesion, in the presence of tert-butyl hydroperoxide (tBuOOH)[2]. This suggests a potential mechanism for its carcinogenic properties.

Modulation of Signaling Pathways

Alpha,beta-unsaturated aldehydes, including this compound, are known to modulate key cellular signaling pathways involved in oxidative stress response and inflammation.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant and detoxification genes. While direct evidence for this compound is still emerging, related aldehydes are known to activate the Nrf2 pathway as a cellular defense mechanism.

Nrf2 Signaling Pathway Activation by α,β-Unsaturated Aldehydes

Caption: this compound can inactivate Keap1, leading to Nrf2 stabilization and nuclear translocation.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates inflammatory responses. Some α,β-unsaturated aldehydes have been shown to inhibit the NF-κB pathway, thereby exerting anti-inflammatory effects. This inhibition can occur through various mechanisms, including direct modification of key signaling proteins.

Inhibition of NF-κB Signaling by α,β-Unsaturated Aldehydes

Caption: this compound may inhibit the NF-κB pathway by targeting IKK.

Conclusion

This compound is a biologically active molecule with significant toxicological implications. Its ability to induce cytotoxicity, cause genotoxicity, and modulate critical cellular signaling pathways underscores its importance in the context of oxidative stress-related pathologies. Further research is warranted to fully elucidate the specific molecular targets of this compound and to develop strategies to mitigate its harmful effects. This guide provides a foundational understanding for researchers and professionals working to unravel the complex roles of lipid peroxidation products in health and disease.

References

Geometrical Isomers of 2,4-Heptadienal: A Technical Guide for Researchers

An in-depth exploration of the synthesis, characterization, and potential biological significance of the (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z) isomers of 2,4-heptadienal for applications in research and drug development.

Introduction

This compound, a conjugated α,β-unsaturated aldehyde, exists as four distinct geometrical isomers due to the presence of two carbon-carbon double bonds. These isomers—(2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z)—exhibit unique physical, chemical, and biological properties. As members of the reactive α,β-unsaturated carbonyl compound class, they are of significant interest to researchers in fields ranging from flavor chemistry to toxicology and drug development. Understanding the specific characteristics of each isomer is crucial for elucidating their mechanisms of action and potential therapeutic or toxicological effects. This technical guide provides a comprehensive overview of the geometrical isomers of this compound, including their synthesis, spectroscopic characterization, and known biological activities.

Geometrical Isomers of this compound

The four geometrical isomers of this compound arise from the cis/trans (Z/E) configuration at the C2-C3 and C4-C5 double bonds.

-

(2E,4E)-2,4-Heptadienal: Commonly referred to as the trans,trans isomer.

-

(2E,4Z)-2,4-Heptadienal: Referred to as the trans,cis isomer.

-

(2Z,4E)-2,4-Heptadienal: Referred to as the cis,trans isomer.

-

(2Z,4Z)-2,4-Heptadienal: Referred to as the cis,cis isomer.

The spatial arrangement of the substituents around the double bonds significantly influences the molecule's overall shape, polarity, and reactivity, leading to differences in their physical properties and biological interactions.

Physicochemical Properties

The physical properties of the this compound isomers are distinct, reflecting their different molecular geometries. While experimental data for all four isomers is not exhaustively available in the literature, a compilation of known and predicted properties is presented below.

| Property | (2E,4E)-2,4-Heptadienal | (2E,4Z)-2,4-Heptadienal | (2Z,4E)-2,4-Heptadienal | (2Z,4Z)-2,4-Heptadienal |

| CAS Number | 4313-03-5[1][2][3] | 4313-02-4[4] | Data not available | Data not available |

| Molecular Formula | C₇H₁₀O[1][2][3] | C₇H₁₀O[4] | C₇H₁₀O | C₇H₁₀O |

| Molecular Weight | 110.15 g/mol [1][2] | 110.15 g/mol [4] | 110.15 g/mol | 110.15 g/mol |

| Boiling Point | 84-84.5 °C at 20 mmHg[5] | 177-178 °C at 760 mmHg (est.)[6] | Data not available | Data not available |

| Density | 0.822-0.828 g/mL at 25 °C[1] | Data not available | Data not available | Data not available |

| Refractive Index | 1.478-1.480 at 20 °C[1] | Data not available | Data not available | Data not available |

Spectroscopic Characterization

Spectroscopic techniques are essential for the unambiguous identification and differentiation of the this compound isomers. Key differences are observed in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the stereochemistry of the double bonds. The coupling constants (J-values) between the vinylic protons in the ¹H NMR spectrum are particularly diagnostic.

-

¹H NMR: For the C2-C3 double bond, a coupling constant of approximately 15 Hz is characteristic of an E (trans) configuration, while a J-value of around 10 Hz indicates a Z (cis) configuration. Similarly, the coupling constant for the C4-C5 protons can distinguish between E and Z isomers. The chemical shifts of the protons are also influenced by the stereochemistry.

-

¹³C NMR: The chemical shifts of the carbon atoms, particularly those of the double bonds and the carbonyl group, vary between the isomers due to different steric and electronic environments.

| Isomer | Key ¹H NMR Data (Predicted/Reported) | Key ¹³C NMR Data (Predicted/Reported) |

| (2E,4E) | Aldehydic proton (CHO): ~9.5 ppm (d, J ≈ 8 Hz); Vinylic protons: ~6.0-7.3 ppm | Carbonyl carbon (C1): ~193 ppm; Olefinic carbons (C2-C5): ~128-155 ppm |

| (2E,4Z) | Aldehydic proton (CHO): ~9.5 ppm (d); Vinylic protons: ~5.8-7.6 ppm | Carbonyl carbon (C1): ~193 ppm; Olefinic carbons (C2-C5): ~125-152 ppm |

| (2Z,4E) | Data not available | Data not available |

| (2Z,4Z) | Data not available | Data not available |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The C=O stretching frequency of the aldehyde and the C=C stretching frequencies of the conjugated system are prominent features. The out-of-plane C-H bending vibrations are particularly useful for distinguishing between E and Z isomers.

-

E (trans) isomers: Typically show a strong absorption band around 965 cm⁻¹ corresponding to the out-of-plane C-H bend of the trans double bond.

-

Z (cis) isomers: Exhibit a weaker absorption band around 700-750 cm⁻¹ for the cis C-H bend.

| Isomer | Key IR Absorptions (cm⁻¹) |

| (2E,4E) | ~1685 (C=O stretch), ~1640 (C=C stretch), ~965 (trans C-H bend) |

| (2E,4Z) | ~1685 (C=O stretch), ~1635 (C=C stretch), ~965 (trans C-H bend), ~730 (cis C-H bend) |

| (2Z,4E) | ~1685 (C=O stretch), ~1635 (C=C stretch), ~965 (trans C-H bend), ~730 (cis C-H bend) |

| (2Z,4Z) | ~1685 (C=O stretch), ~1630 (C=C stretch), ~730 (cis C-H bend) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The conjugated diene-aldehyde system in this compound results in strong absorption in the UV region. The wavelength of maximum absorption (λmax) is influenced by the stereochemistry of the double bonds. Generally, the all-trans isomer ((2E,4E)) exhibits the longest wavelength of maximum absorption and the highest molar absorptivity due to a more planar and extended conjugated system.

| Isomer | λmax (in Ethanol) |

| (2E,4E) | ~277 nm |

| (2E,4Z) | ~270 nm |

| (2Z,4E) | ~270 nm |

| (2Z,4Z) | ~265 nm |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and characterization of the individual this compound isomers.

Synthesis of this compound Isomers

Stereoselective synthesis of the different isomers can be achieved using various synthetic methodologies, most notably the Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction. The choice of reagents and reaction conditions dictates the stereochemical outcome.

General Workflow for Stereoselective Synthesis:

Caption: General workflow for the synthesis and characterization of this compound isomers.

Protocol 1: Synthesis of (2E,4Z)-2,4-Heptadienal

This protocol is adapted from a known synthesis of the corresponding alcohol followed by oxidation.

-

Synthesis of (2E,4Z)-2,4-Heptadien-1-ol:

-

A concise synthesis involves the reaction of commercially available (Z)-2-penten-1-ol with activated MnO₂ and (carboethoxymethylene)triphenylphosphorane in the presence of a catalytic amount of benzoic acid to yield ethyl-(2E,4Z)-2,4-heptadienoate.

-

Subsequent reduction of the ester with a reducing agent such as lithium aluminum hydride (LiAlH₄) affords (2E,4Z)-2,4-heptadien-1-ol.

-

-

Oxidation to (2E,4Z)-2,4-Heptadienal:

-

The purified (2E,4Z)-2,4-heptadien-1-ol is dissolved in a suitable solvent (e.g., dichloromethane).

-

A mild oxidizing agent, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane, is added portion-wise at room temperature.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed.

-

The reaction mixture is then worked up by filtration through a pad of silica gel, and the solvent is removed under reduced pressure.

-

The crude aldehyde is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure (2E,4Z)-2,4-heptadienal.

-

Note on other isomers: The synthesis of the other isomers would require the use of different starting materials and/or stereoselective olefination conditions. For instance, the Horner-Wadsworth-Emmons reaction often favors the formation of E-alkenes.[7][8] By carefully selecting the appropriate phosphonate reagent and aldehyde, one can control the stereochemistry of the newly formed double bond. The Wittig reaction, depending on the stability of the ylide, can be tuned to produce either E- or Z-alkenes.[9][10]

Purification and Separation of Isomers

A mixture of isomers can be separated using chromatographic techniques.

Protocol 2: Isomer Separation by High-Performance Liquid Chromatography (HPLC)

-

System: A preparative HPLC system equipped with a UV detector is used.

-

Column: A reversed-phase C18 column is typically suitable.

-

Mobile Phase: A gradient of acetonitrile and water is commonly employed. The exact gradient profile needs to be optimized for baseline separation of the isomers.

-

Detection: The isomers are detected by their UV absorbance at their respective λmax.

-

Collection: Fractions corresponding to each isomer are collected, and the solvent is removed to yield the pure isomers.

Biological Activity and Significance

α,β-Unsaturated aldehydes are known for their high reactivity, which underlies their biological effects. They are electrophilic and can readily react with nucleophilic groups in biomolecules, such as the thiol groups of cysteine residues in proteins and the amino groups of DNA bases, via Michael addition. This reactivity is central to their cytotoxic and signaling properties.

Cytotoxicity and Genotoxicity

Studies on related α,β-unsaturated aldehydes, such as 2,4-hexadienal and 2,4-decadienal, have demonstrated their cytotoxic and genotoxic potential.[5] These compounds can induce cell death, inhibit cell proliferation, and cause DNA damage. The cytotoxicity is often attributed to the depletion of intracellular glutathione (GSH), a key antioxidant, and the formation of adducts with critical cellular proteins and enzymes, leading to cellular dysfunction and oxidative stress.

References

- 1. This compound | C7H10O | CID 5283321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, (E,E)- [webbook.nist.gov]

- 3. This compound, (E,E)- [webbook.nist.gov]

- 4. (2E,4Z)-Heptadienal | C7H10O | CID 11788274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (E,E)-2,4-heptadienal, 4313-03-5 [thegoodscentscompany.com]

- 6. (E,Z)-2,4-heptadienal, 4313-02-4 [thegoodscentscompany.com]

- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 8. Wittig-Horner Reaction [organic-chemistry.org]

- 9. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

Methodological & Application

Application Note: Detection and Quantification of 2,4-Heptadienal using Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction 2,4-Heptadienal (C₇H₁₀O) is a volatile organic compound (VOC) recognized as a significant flavor and aroma component in various substances.[1] It is often associated with the off-flavor in oxidized fish oils and can be found in certain foods and beverages.[] As a lipid peroxidation product, its detection can also be relevant in biological systems as a potential marker for oxidative stress. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely accepted analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[3][4][5] This method combines the high separation efficiency of gas chromatography with the precise detection and identification capabilities of mass spectrometry.[3]

This application note provides a detailed protocol for the analysis of this compound using Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS.

Experimental Protocols

Reagents and Materials

-

Standards: this compound (CAS No: 4313-03-5), analytical grade.

-

Internal Standard (IS): Toluene-d8 or other suitable deuterated compound.

-

Solvent: Methanol, GC-grade.

-

Water: Deionized, VOC-free.

-

Sample Vials: 20 mL amber glass headspace vials with magnetic screw caps and PTFE/silicone septa.

-

SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) or similar fiber suitable for volatile compounds.[3]

-

Pipettes and tips.

Preparation of Standards and Calibration Curve

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/L) by serial dilution of the stock solution into VOC-free water in headspace vials.

-

Internal Standard Spiking: Spike each standard and sample with the internal standard to a final concentration of 10 µg/L.

-

Calibration Curve: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

Sample Preparation Protocol (HS-SPME)

-

Sample Aliquoting: Place 5 mL of the liquid sample (or a known weight of solid sample suspended in 5 mL of water) into a 20 mL headspace vial.

-

Spiking: Add the internal standard to the vial.

-

Sealing: Immediately seal the vial with the cap and septum.

-

Incubation/Equilibration: Place the vial in a heated agitator (e.g., at 60°C) and allow the sample to equilibrate for 15 minutes with gentle agitation. This allows the volatile analytes to partition into the headspace.

-

Extraction: Insert the SPME fiber into the vial's headspace (without touching the liquid) and expose it for a fixed time (e.g., 20 minutes) to allow adsorption of the analytes onto the fiber coating.

-

Desorption: Retract the fiber and immediately introduce it into the hot GC inlet (e.g., 250°C) for thermal desorption of the trapped analytes onto the GC column. Desorption time is typically 2-5 minutes.

Data Presentation: GC-MS Parameters

The following tables summarize the recommended starting parameters for the GC-MS instrument. Optimization may be required based on the specific instrument and sample matrix.

Table 1: Gas Chromatography (GC) Parameters

| Parameter | Value |

|---|---|

| GC System | Agilent 8890 GC or equivalent |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |

| Carrier Gas | Helium, 99.999% purity |

| Flow Rate | 1.2 mL/min (Constant Flow Mode) |

| Inlet Mode | Splitless (for SPME desorption) |

| Inlet Temperature | 250°C |

| Oven Program | Start at 40°C, hold for 2 min |

| Ramp to 150°C at 10°C/min | |

| Ramp to 230°C at 20°C/min, hold for 5 min |

| Total Run Time | 23 minutes |

Table 2: Mass Spectrometry (MS) Parameters

| Parameter | Value |

|---|---|

| MS System | Agilent 5977B MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) |

| Scan Range (Full Scan) | 35 - 350 amu |

| SIM Ions (Quant/Qual) | m/z 110, 81, 67, 41 |

Table 3: Characteristic Mass Fragments for this compound Identification is confirmed by comparing the retention time and the acquired mass spectrum with that of a known standard or a reference library like NIST. The molecular ion peak for this compound is m/z 110.[6]

| Mass-to-Charge (m/z) | Proposed Fragment Identity | Role in Analysis |

| 110 | [C₇H₁₀O]⁺ (Molecular Ion) | Confirmation of molecular weight |

| 81 | [M-CHO]⁺ | Major fragment, good for quantification |

| 67 | [C₅H₇]⁺ | Characteristic fragment |

| 55 | [C₄H₇]⁺ | Characteristic fragment |

| 41 | [C₃H₅]⁺ (Allyl Cation) | Common fragment, good for qualification |

| 39 | [C₃H₃]⁺ | Common fragment, good for qualification |

Workflow Visualization

The diagram below illustrates the complete analytical workflow from sample collection to final data analysis.

Caption: HS-SPME GC-MS workflow for this compound analysis.

Conclusion